molecular formula C12H17N3O B3358317 pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone CAS No. 788124-61-8

pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone

Cat. No.: B3358317
CAS No.: 788124-61-8
M. Wt: 219.28 g/mol
InChI Key: NUWUXUSDRJUJDG-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is a complex organic compound that features a pyrrolidine ring attached to a benzimidazole moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated derivatives, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

Biological Activities

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone exhibits several promising biological activities:

  • Anticancer Properties : Research indicates that similar compounds can inhibit specific kinases involved in cancer cell proliferation. For instance, analogs have shown effectiveness against Bub1 kinase, which is crucial in mitotic regulation .
  • Neuroprotective Effects : Compounds in this class may offer neuroprotection by modulating neurotransmitter systems and reducing oxidative stress.
  • Antimicrobial Activity : Some derivatives have demonstrated efficacy against various bacterial strains, suggesting potential use as antimicrobial agents.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructureUnique Features
1-(2-Aminopyrimidin-4-yl)-2-(naphthalen-2-yl)-1H-benzimidazolStructureSelective JNK3 inhibitory activity
7-(5-Fluoro-chromen) substituted benzimidazolesStructureActs as an acid pump inhibitor
4-(Methoxycarbonyl) derivativesStructurePotentially enhances solubility and bioavailability

This table illustrates the diversity within the class of benzimidazole derivatives while showcasing the unique nitrogen-containing framework of this compound that may confer distinct biological activities.

Case Studies and Research Findings

Several studies have documented the efficacy of pyrrolidin derivatives in various therapeutic contexts:

  • Cancer Treatment : A study published in Journal of Medicinal Chemistry highlighted a series of benzimidazole derivatives that showed promising results as anticancer agents through kinase inhibition pathways .
  • Neurodegenerative Disorders : Research has indicated that certain pyrrolidine derivatives can act as PDE10A inhibitors, offering potential therapeutic avenues for treating psychotic symptoms associated with neurodegenerative diseases .

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is unique due to its specific combination of the pyrrolidine and benzimidazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

Pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring linked to a tetrahydro-benzimidazole moiety , which contributes to its unique biological properties. The structural formula can be represented as follows:

C12H14N4O\text{C}_{12}\text{H}_{14}\text{N}_4\text{O}

This configuration allows for various interactions with biological targets, making it a candidate for drug development.

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it may interact with kinases and phosphatases, modulating their activity and affecting downstream signaling pathways .
  • Receptor Binding : It can bind to various receptors, influencing neurotransmitter systems. This characteristic is particularly relevant for its potential antidepressant and anxiolytic effects .
  • Antimicrobial Activity : Research indicates that derivatives of this compound may possess antimicrobial properties against resistant strains of bacteria, suggesting its utility in treating infections .

Biological Activities

The biological activities associated with this compound can be summarized as follows:

Activity TypeDescription
AntimicrobialExhibits activity against drug-resistant strains of Staphylococcus aureus and other pathogens .
AnticonvulsantPotential anticonvulsant properties have been noted in related compounds .
AntidepressantShows promise as a 5-HT1A receptor ligand, influencing serotonin pathways .
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines, indicating potential for anticancer therapy .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its derivatives:

  • Antimicrobial Efficacy : A study highlighted the compound's effectiveness against multi-drug resistant Staphylococcus aureus strains. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
  • Cytotoxic Activity : Research indicated that related compounds demonstrated significant cytotoxicity against various cancer cell lines. For example, one derivative showed an IC50 value comparable to standard chemotherapeutic agents like doxorubicin .
  • Neuropharmacological Effects : In behavioral studies involving animal models, compounds similar to this compound exhibited antidepressant-like effects in forced swim tests and tail suspension tests .

Properties

IUPAC Name

pyrrolidin-1-yl(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-12(15-5-1-2-6-15)9-3-4-10-11(7-9)14-8-13-10/h8-9H,1-7H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWUXUSDRJUJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2CCC3=C(C2)NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442771
Record name AGN-PC-0N7VWJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

788124-61-8
Record name AGN-PC-0N7VWJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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